molecular formula C8H8BrF2NO2 B582499 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine CAS No. 1241752-34-0

5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine

Cat. No.: B582499
CAS No.: 1241752-34-0
M. Wt: 268.058
InChI Key: PTZWUIORRJPJFV-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a 2,2-difluoroethoxy group at the 2-position, and a methoxy group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluoroethanol, 3-methoxypyridine, and a brominating agent.

    Bromination: The 3-methoxypyridine undergoes bromination at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.

    Etherification: The brominated intermediate is then subjected to etherification with 2,2-difluoroethanol in the presence of a base like potassium carbonate (K2CO3) to introduce the 2,2-difluoroethoxy group.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in organic solvents.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-2-(2,2-difluoroethoxy)-3-methoxypyridine.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine:

    Drug Development: Researchers explore its potential as a lead compound in drug development, particularly for targeting specific biological pathways.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine, difluoroethoxy, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine
  • 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine
  • 5-Bromo-2-(2,2-difluoroethoxy)-3-fluorobenzenemethanol

Comparison:

  • Structural Differences: While these compounds share the 5-bromo and 2,2-difluoroethoxy groups, they differ in the substituents at other positions, such as the presence of a methoxy, methyl, or fluorobenzenemethanol group.
  • Chemical Properties: The differences in substituents can influence their chemical properties, such as solubility, reactivity, and stability.
  • Biological Activity: The variations in structure can lead to differences in biological activity and specificity towards molecular targets, making each compound unique in its potential applications.

Properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO2/c1-13-6-2-5(9)3-12-8(6)14-4-7(10)11/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZWUIORRJPJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238252
Record name 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241752-34-0
Record name 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241752-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2,2-difluoroethoxy)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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